molecular formula C7H12BrNO2 B1461570 2-Bromo-N-tetrahydro-2H-pyran-4-ylacetamide CAS No. 895244-85-6

2-Bromo-N-tetrahydro-2H-pyran-4-ylacetamide

Cat. No. B1461570
CAS RN: 895244-85-6
M. Wt: 222.08 g/mol
InChI Key: KOZSTMPLBFLHNA-UHFFFAOYSA-N
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Description

“2-Bromo-N-tetrahydro-2H-pyran-4-ylacetamide” is a chemical compound with the CAS Number: 895244-85-6 . It has a molecular weight of 222.08 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12BrNO2/c8-5-7(10)9-6-1-3-11-4-2-6/h6H,1-5H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a viscous liquid . It has a boiling point of 369.7±17.0 C at 760 mmHg . The compound should be stored at 4C and protected from light .

Scientific Research Applications

Kinetics and Mechanism in Pyrolysis

The kinetics and mechanism of pyrolysis involving compounds related to 2-Bromo-N-tetrahydro-2H-pyran-4-ylacetamide, such as tetrahydropyranyl phenoxy ethers, have been studied in the gas phase. This research explores the temperature and pressure conditions for pyrolysis, providing insights into the unimolecular reaction processes and thermodynamic parameters, contributing significantly to understanding the pyrolytic behavior of similar compounds (Álvarez-Aular et al., 2018).

Synthesis and Chemical Reactions

Research into the synthesis of various derivatives of 2H-pyran, a closely related compound, has been conducted. These studies offer insights into the preparation and chemical reactions of such compounds, which are valuable for synthesizing diverse chemical entities. This includes work on the preparation of bromo-2H-pyran-2-ones and reactions with active methylene compounds (Posner et al., 2003).

Application in Organic Electronics

In the field of organic electronics, compounds like 2-Bromo-N-tetrahydro-2H-pyran-4-ylacetamide are used to create nanoparticles with bright fluorescence emission. This research is crucial for developing new materials for organic light-emitting diodes (OLEDs) and other optoelectronic applications (Fischer et al., 2013).

Development of Pharmacological Agents

While excluding information on drug use and dosage, it is notable that related compounds are researched for potential pharmacological applications. Studies have explored the anti-inflammatory and anti-ulcer properties of pyran derivatives derived from androstenedione (Mohareb et al., 2015).

properties

IUPAC Name

2-bromo-N-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNO2/c8-5-7(10)9-6-1-3-11-4-2-6/h6H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOZSTMPLBFLHNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-tetrahydro-2H-pyran-4-ylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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